3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one
Description
3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the 1,3,4-oxadiazol-2(3H)-one class. Its structure features:
- A 1,3,4-oxadiazol-2(3H)-one core.
- A 2-chlorophenyl group at position 3.
- An isopropoxy group [(propan-2-yl)oxy] at position 5.
Properties
CAS No. |
62482-22-8 |
|---|---|
Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-propan-2-yloxy-1,3,4-oxadiazol-2-one |
InChI |
InChI=1S/C11H11ClN2O3/c1-7(2)16-10-13-14(11(15)17-10)9-6-4-3-5-8(9)12/h3-7H,1-2H3 |
InChI Key |
BDHPWFMMAQYQPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NN(C(=O)O1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Chlorobenzohydrazide with Isopropyl Chloroformate
- Reaction conditions: The hydrazide is reacted with isopropyl chloroformate in the presence of a base (e.g., triethylamine) under reflux.
- Mechanism: The nucleophilic attack of the hydrazide nitrogen on the chloroformate carbonyl leads to cyclization and formation of the oxadiazole ring.
- Isolation: The product is typically isolated by crystallization from suitable solvents.
- Advantages: This method is straightforward, provides good yields, and is amenable to scale-up for industrial production.
One-Pot Synthesis Using Carbon Dioxide as a C1 Source
- A novel method involves the one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones from hydrazines, aryl aldehydes, and carbon dioxide.
- Catalysis: Hypoiodite (IO⁻), generated in situ from potassium iodide and tert-butyl hydroperoxide (TBHP), promotes the cyclization.
- Mechanism: The reaction proceeds via nitrile imine intermediates, facilitating ring closure.
- Yields: Moderate to high yields are reported, with the method being environmentally friendly due to CO₂ utilization.
- This approach has been successfully applied to synthesize related oxadiazole derivatives and could be adapted for the target compound.
Oxidative Cyclization of Acylthiosemicarbazides
- Oxidative cyclization of acylthiosemicarbazides using oxidants such as 1,3-dibromo-5,5-dimethylhydantoin or iodine reagents can yield 1,3,4-oxadiazole derivatives.
- This method is effective for producing 5-substituted oxadiazoles, including those with 2-chlorophenyl groups.
- The reaction conditions are mild, and yields can reach up to 97%.
- The use of visible-light photocatalysis with eosin-Y and atmospheric oxygen has also been reported to enhance yields and sustainability.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization of 2-chlorobenzohydrazide with isopropyl chloroformate | 2-chlorobenzohydrazide, isopropyl chloroformate, triethylamine, reflux | 70–90 | Simple, scalable, regioselective | Requires reflux, organic solvents |
| One-pot synthesis with CO₂ and hypoiodite catalyst | Hydrazines, aryl aldehydes, CO₂, KI, TBHP | 60–85 | Eco-friendly, uses CO₂, mild conditions | Moderate reaction time, catalyst cost |
| Oxidative cyclization of acylthiosemicarbazides | Acylthiosemicarbazides, 1,3-dibromo-5,5-dimethylhydantoin, KI, visible light | Up to 97 | High yield, mild, photocatalytic | Requires specific oxidants, light source |
| Cyclodehydration of diacylhydrazines with carbodiimide reagents | Diacylhydrazines, EDC·HCl, solvent-free microwave irradiation | 70–92 | High yield, solvent-free, fast | Requires microwave setup |
Research Findings and Mechanistic Insights
- The cyclization step is critical and often involves nucleophilic attack on activated carbonyl groups, followed by ring closure to form the oxadiazole.
- The use of oxidative agents or photocatalysts can facilitate desulfurization and heterocyclization steps, improving yields and selectivity.
- The one-pot CO₂ fixation method represents a sustainable approach, utilizing carbon dioxide as a C1 building block, which aligns with green chemistry principles.
- Reaction conditions such as temperature, solvent choice, and reagent stoichiometry significantly influence the yield and purity of the final product.
- Industrial scale-up benefits from continuous flow reactors and automated systems to optimize reaction parameters and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrazine derivatives, and various substituted oxadiazoles, depending on the reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research has shown its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-5-isopropoxy-1,3,4-oxadiazol-2(3H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and disrupt cellular processes. For example, it can inhibit the activity of succinate dehydrogenase, leading to the disruption of the electron transport chain in mitochondria . This inhibition results in the accumulation of reactive oxygen species and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Complexity: The target compound has a simpler phenyl substitution (single chlorine at position 2) compared to Oxadiargyl and Oxadiazon, which have 2,4-dichloro groups. Fewer chlorines may reduce environmental persistence and toxicity .
Bulkiness at Position 5 :
- The absence of a tert-butyl group (unlike Oxadiargyl and Oxadiazon) likely reduces hydrophobicity (lower log P), which may enhance water solubility and decrease soil adsorption .
Biological Activity :
- Pharmaceutical analogs like BMS-191011 and melatonin receptor-targeting compounds () demonstrate that 1,3,4-oxadiazol-2(3H)-one derivatives can be tuned for diverse applications. The target compound’s lack of a trifluoromethyl or indole group suggests it is less suited for neurological or hormonal modulation .
Agrochemical Potential
- Herbicidal Activity : Structural similarities to Oxadiargyl and Oxadiazon suggest the target compound could act as a photosynthesis inhibitor or cell disruptor in weeds. However, its simpler structure may require higher application rates for efficacy .
- Environmental Impact : Lower log P (estimated ~2.8 vs. 3.70 for Oxadiargyl) implies reduced bioaccumulation risk, making it a candidate for eco-friendly formulations .
Pharmacological Limitations
- Unlike BMS-191011 or melatonin receptor ligands (), the target compound lacks polar groups (e.g., hydroxy, trifluoromethyl) critical for receptor binding. This limits its utility in drug development .
Biological Activity
3-(2-Chlorophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique oxadiazole ring structure substituted with a chlorophenyl group and an isopropoxy group. Its molecular formula is CHClNO, and it has a molecular weight of approximately 229.67 g/mol. The presence of the chlorine atom may enhance its biological activity by influencing the electronic properties of the molecule.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that compounds with oxadiazole moieties exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Research indicates that similar compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.
- Anti-inflammatory Effects : Some derivatives have been noted to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Biological Activity Data
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound triggers apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
